molecular formula C13H16ClNO B3987601 N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide

N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide

Cat. No. B3987601
M. Wt: 237.72 g/mol
InChI Key: DCQBZNRMJYVJON-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. Some of the research applications of this compound include:
1. Improving athletic performance: this compound has been shown to improve endurance and increase muscle strength in animal studies.
2. Treating metabolic disorders: this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal studies, making it a potential treatment for metabolic disorders such as diabetes and obesity.
3. Treating neurodegenerative diseases: this compound has been shown to improve cognitive function and reduce inflammation in animal studies, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide, which could lead to the development of new drugs that target Rev-erbα.
3. Combination therapies: this compound could be combined with other drugs to enhance its effects or reduce its side effects, leading to more effective treatments for various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is limited research on its effects in humans, this compound has shown promise in animal studies as a potential treatment for metabolic and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in clinical settings.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound is a highly potent compound, meaning that it can produce significant effects at low doses.
2. Selective activation: this compound selectively activates Rev-erbα, meaning that it does not have widespread effects on other proteins in the body.
Some of the limitations of this compound for lab experiments include:
1. Limited availability: this compound is a synthetic compound that is not widely available, making it difficult to obtain for research purposes.
2. Limited research: While this compound has shown promise in animal studies, there is limited research on its effects in humans.

Future Directions

There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide, including:
1. Clinical trials: Further research is needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new treatments for metabolic and neurodegenerative diseases.
2.

properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9(10-5-7-12(14)8-6-10)15-13(16)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQBZNRMJYVJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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